molecular formula C16H18N4O3 B2912423 methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate CAS No. 2202515-03-3

methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate

Cat. No.: B2912423
CAS No.: 2202515-03-3
M. Wt: 314.345
InChI Key: TUPCIVMCDHVLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate is a synthetic organic compound featuring a methyl benzoate core linked via a carbonyl group to a piperidine ring substituted with a 2H-1,2,3-triazole moiety. The triazole group, a five-membered heterocyclic ring with three nitrogen atoms, is known for its stability and versatility in medicinal chemistry, particularly in hydrogen bonding and metal coordination. This compound’s structure suggests applications in drug discovery, particularly as a scaffold for targeting enzymes or receptors via its triazole and carbonyl functionalities .

Properties

IUPAC Name

methyl 4-[4-(triazol-2-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-10-6-14(7-11-19)20-17-8-9-18-20/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPCIVMCDHVLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and produces the triazole ring under mild conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling Reactions: The triazole and piperidine rings are then coupled with a benzoate ester using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated peptide synthesizers for the coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the triazole ring.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The triazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry

In the material science industry, this compound can be used in the development of new polymers and materials with unique properties. The presence of the triazole ring can impart stability and rigidity to polymer backbones.

Mechanism of Action

The mechanism of action of methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from

The compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)) share the methyl benzoate core and a carbonyl-linked heterocyclic amine but differ in two key aspects:

Heterocyclic Backbone: Target Compound: Uses a piperidine ring (6-membered, one nitrogen). C1–C7: Employ a piperazine ring (6-membered, two nitrogens).

Substituent on the Heterocycle: Target Compound: Features a 2H-1,2,3-triazole group. C1–C7: Bear quinoline derivatives (e.g., 2-phenylquinoline in C1). Quinoline’s extended aromatic system enhances π-π stacking and hydrophobic interactions, whereas the triazole’s compact structure offers polar interactions.

Key Differences in Bioactivity

While the target compound’s biological data are unspecified, structural parallels suggest:

  • Triazole vs. Quinoline: The triazole’s smaller size and polarity may improve solubility but reduce affinity for hydrophobic binding pockets compared to quinoline derivatives.
  • Piperidine vs. Piperazine : Piperidine’s reduced basicity could enhance blood-brain barrier penetration relative to piperazine .

Biological Activity

Methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.

Chemical Structure and Properties

The compound consists of a benzoate moiety linked to a piperidine ring that is substituted with a triazole group. The presence of these functional groups suggests a diverse range of interactions with biological systems, particularly in receptor modulation and enzyme inhibition.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and piperidine moieties exhibit significant anticancer activity. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and evaluated against various cancer cell lines. These studies revealed that modifications at the C-4 position of the triazole enhanced the antiproliferative effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
4-(1,2,3-triazol-1-yl)coumarinMCF-723G2/M cell cycle arrest, apoptosis
Methyl 4-[4-(triazole)piperidine]SW48015Induction of apoptosis
Triazole derivativeA54918Inhibition of proliferation

Receptor Modulation

The compound’s structure suggests potential activity as a modulator of G protein-coupled receptors (GPCRs). Compounds with similar piperidine structures have shown efficacy in selectively inhibiting certain kinases and receptors involved in cancer progression and metastasis. For example, the interaction with CDK6 has been documented, where related compounds bind to the inactive conformation of the kinase, demonstrating selectivity and potency .

The biological activity of this compound may involve several mechanisms:

  • Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in various studies involving triazole derivatives.
  • Kinase Inhibition : The modulation of kinase activity is crucial for controlling cellular processes such as proliferation and survival.

Case Studies

A notable case study involved the synthesis and evaluation of a related triazole-containing compound that demonstrated significant antitumor effects in vivo. The study reported that administration led to a marked reduction in tumor size in xenograft models, highlighting the therapeutic potential of triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.